

Brexpiprazole-d8 certificate of analysis and product data sheet

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Compound of Interest

Compound Name: Brexpiprazole-d8

Cat. No.: B1472543

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Brexpiprazole-d8: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of **Brexpiprazole-d8**, a deuterated internal standard for the quantification of Brexpiprazole.^[1] It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed product information, analytical methodologies, and relevant biological context.

Product Information

Brexpiprazole-d8 is a stable isotope-labeled version of Brexpiprazole, an atypical antipsychotic.^[2] It is primarily used as an internal standard in mass spectrometry-based quantification of Brexpiprazole in various biological matrices.^[1]

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1427049-19-1 or 1427049-21-5	[1][3][4]
Molecular Formula	C ₂₅ H ₁₉ D ₈ N ₃ O ₂ S	[1][3][4]
Molecular Weight	441.6 g/mol	[1][4]
Purity	>95% (HPLC)[3][5], ≥99% deuterated forms (d1-d8)[1]	[1][3][5]
Appearance	Solid	[1]
Solubility	Soluble in DMSO	[1]
Storage	Store at 2-8°C in a well-closed container[4] or -20°C[5]	[4][5]
Unlabeled CAS Number	913611-97-9	[3]

Certificate of Analysis Summary

A Certificate of Analysis (CoA) for **Brexpiprazole-d8** typically includes the following information. While specific batch data is proprietary, the general specifications are summarized below.

Test	Specification
Appearance	Conforms to standard
¹ H-NMR	Conforms to structure
Mass Spectrum	Conforms to structure
Chromatographic Purity (HPLC)	>90% or >95%
Isotopic Enrichment	>95%

Analytical Methodologies

The following protocols are based on established methods for the analysis of Brexpiprazole and can be adapted for **Brexpiprazole-d8**.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the determination of Brexpiprazole.^[6] This method can be used for purity assessment and quantification.

Experimental Protocol:

- Instrumentation: HPLC with a PDA detector.^[6]
- Column: Primesil C-18 (250mm x 4.6mm, 5µm) or Waters C18 (150 mm x 4.6 mm, 5 µm).^[6]^[7]
- Mobile Phase: A mixture of phosphate buffer and acetonitrile. One method suggests a 50:50 (v/v) mixture of 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and HPLC grade acetonitrile.^[6] Another uses potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (50:50 v/v).^[8]
- Detection Wavelength: 213 nm or 215 nm.^[6]^[8]
- Flow Rate: 1.0 mL/min.^[6]
- Column Temperature: 30°C.^[6]
- Injection Volume: 10 µL.^[6]
- Standard Preparation: A standard stock solution can be prepared by dissolving 20 mg of Brexpiprazole in a 50 mL volumetric flask and diluting with the mobile phase.^[6]

Forced Degradation Studies

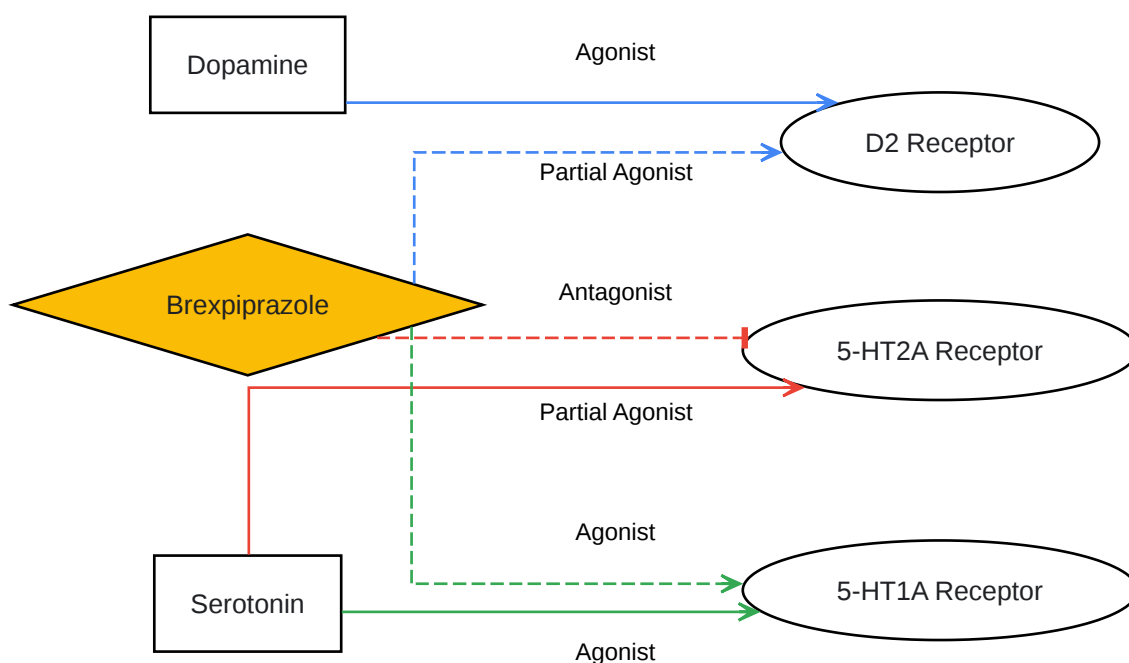
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.^[7]

Experimental Protocols:

- Acid Degradation: Treat the sample with an acidic solution (e.g., 0.1N HCl) at an elevated temperature.
- Base Degradation: Treat the sample with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.
- Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂). Brexpiprazole has been found to be susceptible to oxidative degradation, forming an N-oxide metabolite.[9]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 40°C/75% RH for 14 days).[6]
- Photolytic Degradation: Expose the sample to UV light.

Mechanism of Action & Signaling Pathway

Brexpiprazole is a serotonin-dopamine activity modulator.[2] It exhibits partial agonist activity at serotonin 5-HT_{1A} and dopamine D₂ receptors, and antagonist activity at serotonin 5-HT_{2A} receptors.[2] This pharmacological profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[2][10]

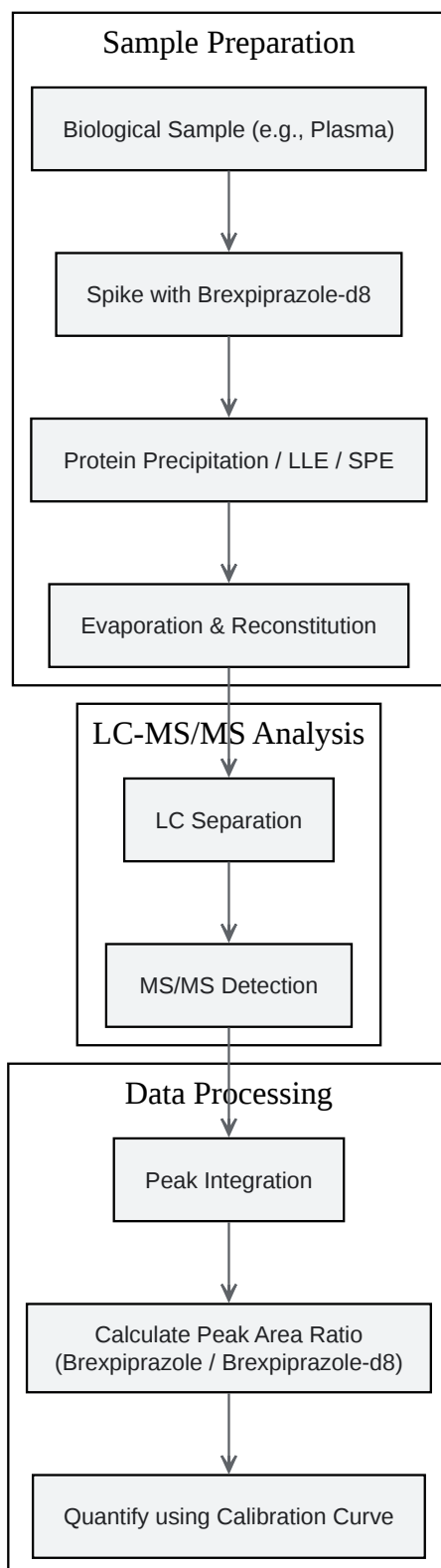


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Caption: Brexpiprazole's interaction with dopamine and serotonin receptors.

Experimental Workflow: Quantification using Brexpiprazole-d8

The following diagram illustrates a typical workflow for the quantification of Brexpiprazole in a biological sample using **Brexpiprazole-d8** as an internal standard.



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Caption: Workflow for bioanalytical quantification of Brexpiprazole.

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